molecular formula C11H17N3O4 B12386788 1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12386788
M. Wt: 255.27 g/mol
InChI Key: SMLUVDLCTDSENP-CFCGPWAMSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions starting from simple sugars or sugar derivatives. This involves protection and deprotection steps to ensure the correct stereochemistry.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the oxolane ring through a glycosylation reaction. This step requires careful control of reaction conditions to ensure high yield and purity.

    Introduction of the Methylaminomethyl Group: The final step involves the introduction of the methylaminomethyl group at the 5-position of the oxolane ring. This is typically achieved through reductive amination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the oxolane ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.

    Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of nucleoside analogs.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis and repair mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, and the pathways involved are related to nucleic acid synthesis and repair.

Comparison with Similar Compounds

    Thymidine: A natural nucleoside with a similar structure but lacking the methylaminomethyl group.

    5-methylaminomethyluridine: Another modified nucleoside with a similar structure but different functional groups.

Uniqueness: 1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and as a tool in biochemical research.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,12,15H,3-4H2,1-2H3,(H,13,16,17)/t7?,8-,9-/m1/s1

InChI Key

SMLUVDLCTDSENP-CFCGPWAMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CNC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC)O

Origin of Product

United States

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